Copper--manganese (3/2)
Description
Significance of Bimetallic Cu-Mn Systems in Advanced Materials Research
The importance of bimetallic copper-manganese (B8546573) (Cu-Mn) systems in advanced materials research stems from their enhanced performance in a variety of applications, most notably in catalysis. candcs.de The combination of copper and manganese often leads to synergistic effects, where the resulting material exhibits properties superior to those of the individual monometallic components. mdpi.comresearchgate.net This synergy is often attributed to charge relocation between the copper and manganese ions, which can enhance the catalytic activity. researchgate.net
In the field of environmental catalysis, Cu-Mn systems have demonstrated significant potential. They are effective in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH3), a critical process for controlling emissions from industrial sources and vehicles. mdpi.comresearchgate.net Research has shown that bimetallic Cu-Mn catalysts can exhibit much better activity in the conversion of NO than mechanical mixtures of their monometallic counterparts. mdpi.com For instance, the oxidation of NO to NO2, a key step in the "fast NH3-SCR" reaction, is significantly more effective with bimetallic Cu-Mn catalysts. mdpi.comresearchgate.net These catalysts are also explored for the oxidation of volatile organic compounds (VOCs) like toluene (B28343), where the Cu/Mn ratio plays a crucial role in catalytic activity. nih.govcardiff.ac.uk
Furthermore, Cu-Mn based materials are investigated for their applications in organic synthesis, such as the oxidation of alcohols and hydrocarbons. smolecule.comcardiff.ac.uk The unique electronic properties of these bimetallic systems make them suitable for use in electronic devices and as potential materials for energy storage. smolecule.com The development of Cu-Mn bimetallic nanoparticles has also opened up avenues in biomedical applications, showcasing their versatility. mdpi.com The cost-effectiveness and lower environmental impact of copper and manganese compared to precious metal catalysts further enhance their significance in the pursuit of sustainable chemical processes. candcs.dersc.org
Table 1: Selected Catalytic Applications of Bimetallic Cu-Mn Systems
| Application Area | Specific Reaction | Key Findings | Reference(s) |
| Environmental Catalysis | Selective Catalytic Reduction of NOx with NH3 (NH3-SCR) | Bimetallic Cu-Mn catalysts show significantly higher activity for NO conversion compared to monometallic Cu or Mn catalysts. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Catalytic Combustion of Toluene | The Cu/Mn ratio is critical for catalytic performance, with specific ratios leading to optimal toluene conversion temperatures. nih.gov | nih.gov | |
| Carbon Monoxide (CO) Oxidation | Copper-manganese oxides are effective catalysts for the removal of CO from industrial exhaust gases. candcs.decardiff.ac.uk | candcs.decardiff.ac.uk | |
| Organic Synthesis | Oxidation of Alcohols | Cu-Mn compounds catalyze the oxidation of alcohols to aldehydes or ketones. smolecule.com | smolecule.com |
Historical Context and Evolution of Copper-Manganese Compound Research
The use of copper and manganese compounds dates back to ancient times, though their combination in advanced materials is a more recent development. Manganese dioxide was used as a pigment in cave paintings during the Stone Age, and both the Egyptians and Romans utilized it in glassmaking. manganese.org Manganese was officially recognized as an element in 1771 by Carl Wilhelm Scheele and first isolated in 1774 by Johan Gottlieb Gahn. manganese.org Throughout the 19th century, its importance in steelmaking was established, with researchers noting its ability to increase the hardness of iron. manganese.org
Copper has an even longer history of use by humanity, owing to its natural occurrence and ease of extraction. Its applications have evolved from simple tools and ornaments to its widespread use in electrical wiring and alloys. The study of copper in catalysis has also been extensive, with its activity in various chemical transformations being well-documented. nih.govmdpi.com
The deliberate study of bimetallic copper-manganese compounds for specific functionalities is a product of 20th and 21st-century materials science. Early investigations into mixed metal oxides revealed their interesting magnetic and structural properties. For example, the crystal structure of copper manganite (CuMn2O4) was a subject of study in the mid-20th century. acs.org A significant development was the discovery of a solid-state charge transfer redox system (Cu²⁺ + Mn³⁺ ⇌ Cu¹⁺ + Mn⁴⁺) in copper-manganese oxides, which provided insight into their potential for redox-based applications. acs.org
In recent decades, research has intensified, driven by the need for efficient and low-cost catalysts for environmental and industrial processes. candcs.derug.nl The development of advanced synthesis techniques, such as co-precipitation, sol-gel methods, and hydrothermal synthesis, has enabled the creation of Cu-Mn materials with tailored properties, including high surface area and controlled porosity. smolecule.commdpi.com This has led to their investigation in a wide array of catalytic reactions, from the decomposition of nitrous oxide to the hydrogenation of aldehydes. candcs.derug.nl The evolution of research has moved from fundamental characterization to the rational design of Cu-Mn catalysts for specific, high-performance applications. nih.gov
Research Gaps and Future Perspectives in Copper-Manganese Chemistry
Despite significant progress, several research gaps remain in the field of copper-manganese chemistry, presenting opportunities for future investigation. A primary challenge is to gain a deeper, molecular-level understanding of the synergistic mechanisms between copper and manganese in catalytic processes. researchgate.net While the enhancement of catalytic activity is well-documented, the precise nature of the active sites and the electronic interactions that govern them are not always fully elucidated. rug.nl Operando spectroscopy techniques, which allow for the characterization of catalysts under reaction conditions, are crucial tools to bridge this gap. hidenanalytical.com
Another area requiring further research is the long-term stability and resistance to poisoning of Cu-Mn catalysts in industrial applications. cardiff.ac.uk For instance, in processes like the selective catalytic reduction of NOx, the presence of sulfur and water in exhaust streams can deactivate catalysts. Developing more robust Cu-Mn formulations is essential for their practical implementation. Similarly, while Cu-Mn oxides have shown resistance to chlorine poisoning in the oxidation of chlorinated compounds, further studies are needed to understand and enhance this property. cardiff.ac.uk
The rational design of Cu-Mn catalysts with precisely controlled structures and compositions remains a key objective. schrodinger.comarxiv.org This involves moving beyond trial-and-error approaches to a more predictive design based on computational modeling and artificial intelligence. arxiv.org Such approaches can help identify the optimal "materials genes"—the key descriptive parameters that determine catalyst performance—and accelerate the discovery of new and improved Cu-Mn materials. arxiv.org
Future perspectives in copper-manganese chemistry are promising. There is a strong drive to develop catalysts that can operate efficiently at lower temperatures, which would lead to significant energy savings in industrial processes. researchgate.net The development of Cu-Mn systems for emerging applications, such as in biomass conversion, CO2 utilization, and advanced energy storage systems like supercapacitors, is a burgeoning area of research. smolecule.comresearchgate.net Furthermore, the synthesis of these materials using green and sustainable methods, such as biogenic synthesis using plant extracts, is gaining traction and aligns with the broader goals of green chemistry. mdpi.comrsc.org The continued exploration of nanostructured Cu-Mn materials, including nanosheets and nanoparticles, is expected to yield novel properties and applications. mdpi.commdpi.comresearchgate.net
Structure
2D Structure
Properties
CAS No. |
398458-72-5 |
|---|---|
Molecular Formula |
Cu3Mn2 |
Molecular Weight |
300.51 g/mol |
IUPAC Name |
copper;manganese |
InChI |
InChI=1S/3Cu.2Mn |
InChI Key |
WSKSFFWDXFDOCR-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Copper Manganese Compounds
Quantum Chemical Methodologies for Electronic Structure and Reactivity
Quantum chemical methodologies are fundamental to exploring the electronic behavior of copper-manganese (B8546573) compounds. These approaches range from highly accurate first-principles methods to more computationally efficient semi-empirical techniques, each offering distinct advantages for studying electronic structure and chemical reactivity.
Density Functional Theory (DFT) Applications in Cu-Mn Systems
Density Functional Theory (DFT) has become a primary tool for the computational study of transition metal systems, including copper-manganese compounds. DFT calculations are instrumental in modeling the active sites and reaction pathways in catalysis. umn.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for investigating the electronic structure and magnetic properties of materials like MnPS₃ clusters doped with other metals. acs.org
In the context of Cu-Mn systems, DFT is used to:
Analyze Electronic and Atomic Structures: Ab initio simulations using DFT can be combined with experimental techniques to understand the connection between electronic and atomic structures in multi-component alloys. rsc.org
Predict Catalytic Activity: DFT calculations can help rationalize and predict the catalytic behavior of complex alloys by modeling reaction and activation energies on different surfaces. chemrxiv.org For bimetallic systems like Cu-Mn, this can elucidate synergistic effects that enhance catalytic performance. mdpi.com
Determine Stable Geometries: DFT is employed to find the most stable geometries of bimetallic clusters and to calculate their binding energies on various substrates. osti.gov
Investigate Reaction Mechanisms: It is used to elucidate the mechanisms of chemical reactions, such as the oxidation of water catalyzed by copper complexes, by calculating the energetics of intermediate steps. researchgate.net
Semi-Empirical Calculation Approaches (e.g., PM3, PM6)
Semi-empirical quantum mechanical methods offer a computationally faster alternative to ab initio methods like DFT. wikipedia.org These methods, such as PM3 (Parametric Method 3) and PM6 (Parameterization Method 6), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de They are particularly useful for treating very large molecules where DFT would be too computationally expensive. wikipedia.org
These methods are categorized under the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de PM3 is a reparameterization of an earlier method (AM1), while PM6 represents a more recent development with parameters optimized for a wider range of systems, including transition metals. nih.govsemichem.com
However, the application of semi-empirical methods to transition-metal complexes has shown limitations. acs.org Benchmarking studies have indicated that methods like PM6 may not reliably predict the existence of stable structures or the correct ordering of conformers for first-row transition-metal complexes when compared to DFT results. acs.org While modifications exist to handle d-electrons, their performance can be inconsistent, sometimes over- or underestimating energies significantly. acs.org Consequently, while these methods are available, their application to complex Cu-Mn systems is less common in the literature, with DFT being the more prevalent choice for achieving reliable accuracy.
Computational Modeling of Molecular Geometries and Configurations
A fundamental application of computational chemistry is the determination of molecular geometries and configurations. Both DFT and semi-empirical methods are used to perform geometry optimizations, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to optimize and examine the molecular geometries of copper(II), cobalt(II), and nickel(II) complexes with Schiff base ligands. researchgate.net Similarly, studies on polynuclear copper(II), manganese(II), and manganese(III) complexes utilize single-crystal X-ray diffraction to determine their structures experimentally, which can then be complemented by computational models to understand intermolecular interactions. nih.gov Computational studies on hydrated Cu(II) complexes have shown that even with the flexibility in coordination geometry, stable configurations can be accurately predicted, often revealing square-planar or five-coordinate square-pyramidal structures. acs.orgnih.gov
The table below illustrates typical coordination geometries found in copper and manganese compounds, which are often the starting point for computational models.
| Metal Ion | Typical Coordination Number | Common Geometries |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral |
| Mn(III) | 6 | Octahedral (often distorted due to Jahn-Teller effect) |
| Mn(IV) | 6 | Octahedral |
This table summarizes common coordination geometries for Copper and Manganese ions, which are essential for building accurate computational models.
Analysis of Electronic Structure and Charge Transfer Phenomena in Cu-Mn Systems
The unique properties of copper-manganese compounds often arise from the complex interplay of the electronic structures of the two different metal centers. Computational analysis is key to understanding these interactions, particularly the distribution of valence states and the mechanisms of electron transfer.
Valence State Distributions and Oxidation State Analysis (e.g., Cu(II), Mn(II), Mn(III), Mn(IV) within Cu-Mn compounds)
Manganese is known for its ability to exist in multiple stable oxidation states, most commonly +2, +3, and +4. nih.gov This versatility is central to the function of manganese oxides in various applications. nih.gov Computational methods, in conjunction with spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS), can interpret the valence band spectra to identify the formal oxidation states of manganese in its oxides. researchgate.net Different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) produce distinct spectral signatures. researchgate.netarxiv.org
In bimetallic Cu-Mn systems, the interaction between the metals can influence their respective oxidation states. For example, in Cu-Mn catalysts, a synergistic effect is often attributed to the accessibility of multiple oxidation states for both copper (e.g., Cu(I), Cu(II)) and manganese (e.g., Mn(II), Mn(III), Mn(IV)). mdpi.com Computational studies can model these different electronic configurations to determine their relative stabilities and roles in chemical processes. For example, DFT calculations on a mononuclear copper complex involved in water oxidation showed the generation of a Cu(IV)=O species as a key active intermediate. researchgate.net The stable oxidation states of manganese in common oxides are summarized below.
| Manganese Oxide | Formal Mn Oxidation State(s) |
| MnO | Mn(II) |
| Mn₂O₃ | Mn(III) |
| Mn₃O₄ | Mn(II), Mn(III) |
| MnO₂ | Mn(IV) |
This table shows the formal oxidation states of manganese in its common oxides, which are critical in understanding the electronic structure of Cu-Mn oxide materials.
Theoretical Descriptions of Electron Transfer Mechanisms
Electron transfer is a fundamental process that dictates the reactivity and catalytic properties of bimetallic compounds. In Cu-Mn systems, the synergistic cooperation between copper and manganese species is often linked to charge relocation between them. mdpi.com
Theoretical models can provide detailed descriptions of these electron transfer mechanisms. DFT calculations are used to analyze charge transfer by examining changes in electron density distribution upon interaction between the metallic centers. nih.govnih.gov For example, in catalytic applications, it has been proposed that electron transfer events such as Cu²⁺ + Mn³⁺ → Cu⁺ + Mn⁴⁺ are responsible for the enhanced activity of bimetallic Cu-Mn catalysts. mdpi.com This redox interplay allows the material to more efficiently facilitate reactions.
Computational studies can quantify the amount of charge transferred and identify the orbitals involved. Time-dependent DFT (TDDFT) can be used to study metal-to-ligand charge transfer (MLCT) transitions, which are crucial in photochemistry and photocatalysis. nih.gov By modeling the electronic coupling between copper and manganese atoms, these theoretical approaches provide fundamental insights into how their combined presence leads to properties not achievable by the individual metals alone.
Computational Prediction of Thermodynamic Stability and Energetic Landscape
Theoretical and computational investigations into the copper-manganese (Cu-Mn) system provide fundamental insights into the thermodynamic stability and energetic landscape of various phases and compositions. These studies are crucial for understanding the behavior and potential applications of these materials. Methodologies such as the CALPHAD (Calculation of Phase Diagrams) method and first-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the properties of these compounds.
Thermodynamic assessments of the Cu-Mn binary system have been performed using the CALPHAD method, which relies on experimental data to model the Gibbs free energies of different phases. researchgate.netresearchgate.net These models, such as the subregular solution model, are used to describe the thermodynamic properties of liquid, body-centered cubic (bcc), face-centered cubic (fcc), hexagonal close-packed (hcp), and other manganese phases. researchgate.netresearchgate.net By optimizing thermodynamic parameters to reproduce experimental results, a comprehensive thermodynamic description of the system can be achieved, allowing for the calculation of phase diagrams. researchgate.netsemanticscholar.org
First-principles calculations offer a quantum mechanical approach to investigate the stability of Cu-Mn compounds. For instance, in the CeCu₃₋ₓMnₓV₄O₁₂ system, DFT calculations using potentials like GGA, GGA+U, and HF have been employed to study structural, electronic, and magnetic properties. rsc.org Such studies reveal that both cohesive energy and enthalpy of formation are key indicators of thermodynamic stability. rsc.org For example, investigations into Mn-C binary compounds also utilize first-principles calculations to determine lattice parameters, cohesive energy, and formation enthalpy to assess their stability. researchgate.net
The energetic landscape of a chemical system provides a map of all possible atomic arrangements and their corresponding energies. researchgate.netnih.gov For Cu-Mn systems, understanding this landscape is essential for predicting stable and metastable phases. Computational methods can be used to explore this landscape and identify low-energy configurations, which correspond to stable or observable structures. researchgate.net The shape of the energy landscape, with its valleys (local minima) and peaks (transition states), governs the dynamic properties and phase transformations of the material.
Table 1: Thermodynamic Models and Methods for Cu-Mn Systems
| Computational Method | Key Application in Cu-Mn Systems | Information Yielded |
|---|---|---|
| CALPHAD | Thermodynamic assessment of binary and ternary systems | Gibbs free energy of phases, Phase diagrams, Phase equilibria |
| First-Principles (DFT) | Investigation of structural, electronic, and magnetic properties | Cohesive energy, Enthalpy of formation, Lattice parameters, Electronic band structure |
| Energetic Landscape Analysis | Exploration of potential atomic configurations | Identification of stable and metastable structures, Prediction of phase transformations |
Stabilization energy in the context of Cu-Mn complexes refers to the energy lowering due to the formation of the complex from its constituent metal ions and ligands. Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure and energies of these complexes, thereby providing insights into their stability.
The stabilization of different spin states can also be a critical factor. The combined effects of an adsorbate and the substrate in OC·Mn·MgO and OC·Mn·CaO complexes were found to favor low spin states, leading to spin quenching. researchgate.net The energy gaps between frontier orbitals (HOMO and LUMO) are also related to the stability and reactivity of the complex, with a larger gap generally implying higher stability.
First-principles DFT calculations have also been used to investigate the stabilization of different crystal structures of manganese oxides by incorporating other species. For instance, calculations have shown that placing K+ ions into the tunnels of α-MnO₂ can stabilize this structure relative to the β-MnO₂ phase. nist.gov This highlights how the presence of other elements, which could be copper in a mixed-metal oxide, can influence the stabilization energy of a particular structure.
Table 2: Calculated Properties of Mn Complexes from DFT Studies
| Complex | Property Investigated | Key Finding |
|---|---|---|
| Mn·MgO, Mn·CaO | Spin states of Mn | Spin states are preserved. |
| OC·Mn·MgO, OC·Mn·CaO | Spin states and CO adsorption | Low spin states are favored, leading to spin quenching. Mn enhances CO adsorption. |
| α-MnO₂ with K⁺ ions | Structural stabilization | K⁺ ions in tunnels stabilize the α-MnO₂ structure. |
Chemical hardness (η) and softness (S) are fundamental concepts in conceptual Density Functional Theory (DFT) that are used to describe the resistance of a chemical species to a change in its electron configuration. These parameters are valuable for predicting the reactivity and stability of molecules and materials, including copper-manganese compounds.
Quantum chemical methods, particularly DFT, are employed to calculate these properties. Chemical hardness is defined as the second derivative of the energy with respect to the number of electrons at a constant external potential. In practice, it is often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as η ≈ (ELUMO - EHOMO) / 2. nih.gov A larger HOMO-LUMO gap generally corresponds to greater chemical hardness and lower reactivity. nih.gov
The study of manganese carbonyl complexes of isatin derivatives using DFT illustrates how these parameters are calculated and interpreted. nih.gov The HOMO-LUMO energy gaps were determined, and it was found that a smaller energy gap indicates that charge transfer can occur more readily within the molecule. nih.gov Global reactivity parameters, including the electrophilicity index, which is related to chemical hardness, were also calculated to provide insights into the reactivity of the complexes. nih.gov
The principles of chemical hardness and softness are also applied in understanding the interactions in more complex systems. For instance, the analysis of corrosion inhibitors often involves the calculation of quantum chemical parameters like electronegativity and global hardness to understand their interaction with metal surfaces. mdpi.com These concepts can be extended to understand the interactions at the interface of copper-manganese materials with their environment.
Table 3: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula (Approximation) | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; higher value indicates greater stability. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; higher value indicates greater reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity of a species to accept electrons. |
Synthesis Methodologies for Advanced Copper Manganese Compounds
Sol-Gel Synthesis Routes for Copper-Manganese (B8546573) Oxide Materials
The sol-gel method is a versatile and widely used technique for synthesizing metal oxide nanomaterials, including binary copper-manganese oxides. nanobioletters.comresearchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net It offers significant advantages such as low cost, ease of preparation, environmental friendliness, and the ability to produce materials with high purity and homogeneity at low temperatures. nanobioletters.comresearchgate.net
A typical sol-gel synthesis for copper-manganese oxide, such as the spinel CuMn2O4, begins with dissolving precursor salts like copper chloride and manganese chloride in a solvent, often water. nanobioletters.com To enhance solubility, a small amount of hydrochloric acid may be added. nanobioletters.com A surfactant or complexing agent, such as citric acid, is then introduced to the solution. nanobioletters.com The pH of the mixture is carefully adjusted, typically to a basic range (e.g., 8-8.5) using a base like ammonium (B1175870) hydroxide (B78521), which induces the formation of a precipitate. nanobioletters.com This mixture is stirred for a period to ensure homogeneity before undergoing further processing, such as drying and calcination, to yield the final oxide nanomaterial. nanobioletters.comscispace.com Polyvinyl alcohol (PVA) has also been used as a stabilizing agent in similar syntheses to control particle size and prevent agglomeration. nanochemres.org
The final characteristics of the synthesized materials are heavily influenced by several factors, including the type of precursors, the solvent, pH, and the annealing temperature and atmosphere. researchgate.net For instance, nanostructured copper manganese oxide thin films can be prepared by a sol-gel method followed by deposition using a spray pyrolysis technique, with the final properties being dependent on the post-deposition annealing temperature. researchgate.net
Influence of Fuel Type and Stoichiometric Ratios on Product Characteristics
In solution combustion synthesis, a variation of the sol-gel method, the choice of fuel and the fuel-to-oxidant stoichiometric ratio play a critical role in determining the characteristics of the final product. Fuels like urea (B33335) and ethylene (B1197577) glycol are commonly used. researchgate.netresearchgate.net The combustion process, driven by the exothermic reaction between the metal nitrates (oxidizers) and the fuel, can rapidly generate the desired oxide nanoparticles. researchgate.net
The stoichiometric ratio of copper and manganese precursors is a key parameter for tuning the material's properties. By varying the molar ratios of copper and manganese salts, different phases and compositions of copper-manganese oxides can be achieved. researchgate.netresearchgate.net For example, studies on Cu-Mn mixed oxides for chemical looping combustion have shown that the ratio of copper to manganese affects the thermal stability and oxygen transfer capacity of the material. nih.gov The formation of spinel structures, such as Cu1.5Mn1.5O4, is often targeted as it can enhance catalytic activity by promoting specific valence states and increasing lattice oxygen mobility. nih.govacs.org
The calcination temperature also has a profound effect on the product's crystallinity and surface area. Research has shown that increasing the calcination temperature can lead to sintering and a decrease in surface area, which in turn affects the material's catalytic performance. researchgate.net For instance, a Cu20Mn80Ox catalyst prepared via an ethylene-glycol method showed optimal activity when calcined at 400°C; higher temperatures led to crystallization-induced sintering and deactivation. researchgate.net
Table 1: Effect of Synthesis Parameters on Copper-Manganese Oxide Properties
| Parameter | Variation | Effect on Product Characteristics | Reference |
|---|---|---|---|
| Synthesis Method | Sol-Gel with Citric Acid | Produces cubical-shaped CuMn2O4 spinel oxide nanomaterial. | nanobioletters.com |
| Stabilizing Agent | Polyvinyl Alcohol (PVA) | Controls particle size; results in average particle sizes of 87.5 nm for Cu-Mn nanocomposites. | nanochemres.org |
| Cu/Mn Ratio | Varied (e.g., Cu0.075Mn, Cu0.15Mn) | Affects catalytic activity for CO oxidation and NO reduction; influences the formation of active spinel phases. | acs.org |
| Calcination Temp. | 400°C vs. >400°C | Optimal activity at 400°C; higher temperatures cause sintering, decreased surface area, and deactivation. | researchgate.net |
Silicate (B1173343) Exfoliation Techniques for Cu-Mn Oxide/Mesoporous Silica (B1680970) Composites
A novel approach for synthesizing copper-manganese oxide catalysts supported on porous materials involves the use of silicate exfoliation. scispace.comaaqr.org This method produces Cu-Mn oxide incorporated into a mesoporous silica (SiO2) matrix, which offers several advantages for catalytic applications, including high surface area and uniform dispersion of the active metal oxide species. aaqr.orgntu.edu.tw
The synthesis process begins by dissolving stoichiometric amounts of copper and manganese nitrates in deionized water. scispace.comaaqr.org This solution is then neutralized using an aqueous solution of sodium carbonate to form a metal template at a pH of approximately 10.0. aaqr.org Subsequently, a sodium silicate solution is added to the metal salt solution. scispace.comaaqr.org The mixture is stirred and then subjected to hydrothermal treatment, typically at 100°C for several days. aaqr.org During this step, the metal oxides reconstruct and become incorporated within the silicate structure. scispace.com The final steps involve filtration, drying, and calcination in air to yield the Cu-Mn oxide/mesoporous silica composite. scispace.com
This technique allows for high loading of the Cu-Mn oxides onto the silica support, with precursor mole ratios of (Cu + Mn)/Si = 1 being successfully employed. scispace.comaaqr.org The resulting materials exhibit large specific surface areas and pore volumes, which are highly beneficial for catalytic processes. scispace.comaaqr.org
Mechanism of Exfoliation-Induced Structural Reformation
The key to the silicate exfoliation method is the structural reformation of the silica support that occurs during the hydrothermal treatment. scispace.comaaqr.org This process, induced by the hydrothermal conditions, causes the surface of the SiO2 to restructure, leading to the formation of mesoporous silica with a large specific surface area. aaqr.orgntu.edu.tw
This reformation facilitates the uniform dispersion of the copper and manganese oxides onto the silica surface. aaqr.orgntu.edu.tw The presence of Cu phyllosilicate, as detected by XRD analysis, indicates that Cu-O-Si bonds form during the exfoliation process. aaqr.org This strong interaction between the metal oxides and the support material helps to stabilize the active species and prevent agglomeration. The result is the formation of nano-sphere and nano-rod structures observed in the final composite material. aaqr.org
Furthermore, the intimate contact between the copper and manganese species within the silica matrix promotes the transfer of valences between Cu2+ and Mn3+. aaqr.orgntu.edu.tw This electronic interaction is crucial for enhancing the redox properties of the catalyst, which is a key factor in its performance for applications like the reduction of nitrogen oxides (NO) and the oxidation of mercury (Hg0). scispace.comntu.edu.tw
Coordination Chemistry Approaches for Cu-Mn Complex Synthesis
Coordination chemistry provides a powerful toolkit for the synthesis of well-defined copper-manganese complexes with tailored structures and properties. By selecting appropriate ligands, chemists can control the coordination environment, geometry, and nuclearity of the resulting metal complexes.
Schiff Base Ligand Complexation Strategies
Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile ligands in coordination chemistry. nih.gov They can readily form stable complexes with a wide range of transition metals, including copper and manganese. nih.govresearchgate.net The synthesis of Cu-Mn complexes using Schiff base ligands typically involves the reaction of the pre-formed ligand with appropriate metal salts. nih.gov
These ligands can be bidentate, tridentate, or polydentate, coordinating to the metal ions through nitrogen and oxygen donor atoms. nih.govmdpi.com For example, a bidentate Schiff base ligand derived from 2-acetyl thiophene (B33073) thiosemicarbazone has been used to synthesize hexacoordinated Mn(II) complexes with an octahedral geometry and Cu(II) complexes with a tetragonal geometry. nih.gov
In a strategy to create heterogeneous catalysts, Schiff base ligands can be first grafted onto a solid support, such as mesoporous silica (e.g., SBA-15, MCM-41). mdpi.com The support is functionalized with amine groups, which then react to form the Schiff base. Subsequently, this functionalized support is treated with solutions of copper and manganese salts, leading to the in-situ formation of the metal complexes anchored to the silica surface. mdpi.com This approach helps in preventing the leaching of the catalyst and allows for easier separation from the reaction mixture. mdpi.com The choice of silica support and the specific Schiff base ligand can be used to tune the catalytic activity of the final material. mdpi.com
Table 2: Examples of Schiff Base Ligands in Cu-Mn Complex Synthesis
| Ligand Source | Metal Ions | Resulting Complex Structure | Reference |
|---|---|---|---|
| 2-acetyl thiophene thiosemicarbazone | Mn(II), Cu(II) | Hexacoordinated octahedral (Mn) and tetragonal (Cu) complexes. | nih.gov |
| 2‑hydroxy-3-methoxybenzaldehyde and 2-amino-2-methyl-1-propanol | Cu(II), Mn(II), Mn(III) | Polynuclear Cu(II) complex forms a tetrameric cage structure. | nih.gov |
| 2-aminopyrazine and salicylaldehyde | Mn(II), Cu(II) | Ligand acts as a tridentate chelator for Mn(II) and a bidentate chelator for Cu(II). | mdpi.com |
| 2-furaldehyde on SBA-15 silica | Cu(II), Mn(II) | Heterogeneous complexes immobilized on a mesoporous silica support. | mdpi.com |
Synthesis of Layered Hybrid Organic-Inorganic Cu-Mn Compounds
Layered hybrid organic-inorganic compounds represent a fascinating class of materials that combine the properties of both organic and inorganic components within a single, ordered structure. A prominent subfamily of these materials are the layered hybrid perovskites, which can be synthesized with copper and manganese. rsc.orgrsc.org
These compounds often have the general chemical formula (CnH2n+1NH3)2MX4, where 'M' is a divalent transition metal like Cu2+ or Mn2+, 'X' is a halogen such as Cl-, and (CnH2n+1NH3)+ is a long-chain alkylammonium cation. rsc.org The synthesis is typically a straightforward solution-based method. rsc.org For example, bis(dodecylammonium) tetrachlorocuprate(II) [(C12H25NH3)2CuCl4] and its manganese analogue are synthesized by reacting the corresponding metal chloride (copper(II) chloride dihydrate or manganese(II) chloride tetrahydrate) with two equivalents of a long-chain amine (n-dodecylamine) in a solvent like anhydrous methanol. rsc.orgrsc.org
The resulting structure consists of two-dimensional inorganic layers of corner-sharing MCl6 octahedra, which are separated by bilayers of the organic alkylammonium cations. rsc.orgrsc.org The organic and inorganic layers are held together by hydrogen bonds. rsc.org These materials are of interest for their unique structural properties and potential applications, for instance, as thermal energy storage materials, due to their ability to undergo polymorphic phase transitions. rsc.orgrsc.org The choice of the organic amine allows for tuning the spacing between the inorganic layers and thus modifying the material's properties. rsc.org
Structural Elucidation and Characterization of Copper Manganese Systems
Advanced Spectroscopic Characterization
Spectroscopic techniques are invaluable for probing the electronic structure, chemical bonding, and molecular organization of copper-manganese (B8546573) compounds. Each method provides unique insights into the material's properties.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, more importantly, the chemical and electronic states of the elements within a material. For copper-manganese oxides, XPS is critical for elucidating the distribution of copper and manganese oxidation states, which governs their redox properties.
The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. In copper-manganese systems, the Cu 2p and Mn 2p core-level spectra are of primary interest.
Research Findings: Studies on various copper-manganese oxides reveal the simultaneous presence of multiple valence states for both copper (Cu⁺, Cu²⁺) and manganese (Mn²⁺, Mn³⁺, Mn⁴⁺). mdpi.comacs.org The deconvolution of the high-resolution Cu 2p₃/₂ spectrum typically shows a component around 932.7 eV, attributed to Cu⁺, and another at a higher binding energy of approximately 933.8 eV to 934.0 eV, which is characteristic of Cu²⁺. mdpi.comresearchgate.net The presence of Cu²⁺ is further confirmed by strong "shake-up" satellite peaks observed at higher binding energies (e.g., 938.2–945.9 eV). mdpi.com
The Mn 2p₃/₂ spectra are more complex due to the multiple possible oxidation states and spin-orbit coupling. The peaks can be deconvoluted into components associated with Mn³⁺ (around 641 eV) and Mn⁴⁺ (around 643 eV). researchgate.net In some systems, a singlet line with a g-value of 2.035 in the spectrum can be attributed to the presence of Mn²⁺ ions. mdpi.com The relative concentrations of these oxidation states on the surface can be quantified from the areas of the fitted peaks, revealing crucial information about surface chemistry, such as the electron transfer equilibrium between the metal ions (e.g., Mn³⁺ + Cu²⁺ ⇄ Mn⁴⁺ + Cu⁺). mdpi.com
| Core Level | Species | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Cu 2p₃/₂ | Cu⁺ | 932.7 | mdpi.comresearchgate.net |
| Cu²⁺ | 933.8 - 934.0 | mdpi.comresearchgate.net | |
| Mn 2p₃/₂ | Mn²⁺ | ~641.4 (for MnO) | thermofisher.com |
| Mn³⁺ | ~641.0 - 641.4 | researchgate.netthermofisher.com | |
| Mn⁴⁺ | ~641.8 - 643.0 | researchgate.netthermofisher.com |
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and crystal lattices. When infrared radiation is passed through a sample, specific frequencies corresponding to the vibrational energies of chemical bonds are absorbed. This technique is particularly useful for identifying functional groups and confirming the formation of metal-oxygen bonds in oxide systems.
| Wavenumber (cm⁻¹) | Assignment | Compound System | Reference |
|---|---|---|---|
| 400 - 700 | Mn-O and Cu-O vibrations | General Metal Oxides | nih.govrsc.org |
| 2966, 2864 | C-H stretching of bound MeTHF | [(TPP)MnIII(MeTHF)₂]⁺ | mdpi.com |
| 1595, 1407 | ν(COO⁻) vibrations | Mn(III) complex with maleic acid derivative | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. libretexts.org However, its application to copper-manganese systems can be challenging. The presence of paramagnetic ions such as Cu(II), Mn(II), Mn(III), and Mn(IV) leads to significant broadening of NMR resonance signals, which can hinder spectral resolution. nih.gov
Research Findings: Despite the challenges, NMR has been successfully employed to study specific copper-manganese systems, particularly organometallic complexes in solution. For example, ¹H NMR spectroscopy has been used to monitor the oxygenation reactions of copper(I)/manganese(II)-porphyrin assemblies. mdpi.comsemanticscholar.org In these studies, the chemical shifts of the β-pyrrole protons are highly sensitive to the oxidation and spin state of the manganese center, allowing for the identification of reaction intermediates. mdpi.comsemanticscholar.org For instance, a distinct pyrrolic peak at δ = 36.06 ppm was identified as corresponding to a peroxo Mn(III) center, while a broad peak at δ = -44.90 ppm was ascribed to the β-pyrrole protons of a high-spin (S = 3/2) Mn(IV) center. mdpi.com Studies on the influence of Mn(II) and Cu(II) on the ¹³C relaxation rates of imidazole (B134444) have shown that the interaction is dominated by the scalar mechanism, which complicates the use of line-width measurements to determine the geometry of such complexes. cdnsciencepub.com
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. In transition metal compounds, UV-Vis spectra are typically dominated by two types of transitions: d-d transitions, which occur between the d-orbitals of the metal ion, and charge-transfer (CT) transitions, which involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).
| λₘₐₓ (nm) | Assignment/Species | Reference |
|---|---|---|
| 361, 662 | d-d transitions for Cu(II) | rsc.org |
| ~380, ~470 | Split Soret band for (TPP)Mn(III) | semanticscholar.org |
| 420 | bis-μ-peroxo [(tmpa)CuII−(O₂²⁻)−MnIV(TPP)−(O₂²⁻)−CuII(tmpa)]²⁺ | mdpi.com |
| 443 | μ-peroxo [(tmpa)CuII−(O₂²⁻)−MnIII(TPP)]⁺ | mdpi.com |
Diffraction-Based Structural Analysis
Diffraction techniques are the cornerstone of solid-state structural analysis, providing direct information about the long-range atomic order in crystalline materials.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the unit cell dimensions, crystal system, space group, and the exact coordinates of every atom. This allows for the accurate calculation of bond lengths, bond angles, and other key structural parameters.
Research Findings: While obtaining single crystals of many mixed-metal oxides can be challenging, SCXRD studies on related crystalline copper-manganese compounds provide fundamental structural insights. For example, studies on manganese-halogen boracites have allowed for the refinement of their cubic structures at high temperatures, yielding precise cell parameters and interatomic distances, such as Mn-O and Mn-X (halogen) bond lengths. unige.ch In the field of coordination polymers, SCXRD has been used to confirm the structures of compounds formed from the reaction of a bis-imidazole ligand with Mn(NO₃)₂ or Cu(NO₃)₂, revealing the formation of one- or two-dimensional polymer sheets. rsc.org For many technologically important copper-manganese oxides, which are often prepared as polycrystalline powders, powder X-ray diffraction (XRD) is more commonly used. XRD patterns allow for the identification of crystalline phases, such as the cubic spinel structure of Cu₁.₅Mn₁.₅O₄, and the calculation of lattice parameters. mdpi.comresearchgate.net
Powder X-ray Diffraction (XRD) for Phase Identification and Crystal System Determination
Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of copper-manganese oxide systems. For the Cu1.5Mn1.5O4 compound, XRD analysis consistently confirms the formation of a cubic spinel structure belonging to the Fd-3m space group. researchgate.net The synthesis conditions, particularly the calcination temperature, play a crucial role in obtaining a pure phase. Research has shown that a pure spinel phase of Cu1.5Mn1.5O4 can be successfully synthesized at temperatures of 500°C and above. researchgate.netresearchgate.net At temperatures below 500°C, the presence of an impure Mn2O3 phase is often detected alongside the spinel structure. researchgate.net
The XRD patterns are also instrumental in calculating key structural parameters. For instance, the crystallite size, estimated using the Scherrer formula from the broadening of the diffraction peak corresponding to the (311) plane, was determined to be approximately 46.6 nm for a sample synthesized via a sol-gel method at 500°C. researchgate.net The phase diagram of the Cu-Mn-O system has been extensively studied, confirming the stability regions for the spinel and other oxide phases as a function of temperature and oxygen partial pressure. osti.gov
Table 1: Structural Parameters of Cu1.5Mn1.5O4 Derived from XRD Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | researchgate.net |
| Space Group | Fd-3m | researchgate.net |
| Synthesis Temperature for Pure Phase | ≥ 500 °C | researchgate.net |
| Common Impurity Phase (below 500 °C) | Mn2O3 | researchgate.net |
| Calculated Crystallite Size | 46.6 nm | researchgate.net |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Shape
Scanning Electron Microscopy (SEM) provides critical insights into the surface topography and morphology of Cu1.5Mn1.5O4 particles. SEM characterization of samples calcined at various temperatures indicates that the particle size tends to increase with higher annealing temperatures. researchgate.net The resulting crystals are often nearly spherical and can form agglomerates. researchgate.net The morphology is also influenced by the synthesis route; for instance, catalysts prepared by a citrate-based method can exhibit a foam-like structure with multistage pores. mdpi.com This porous nature is significant as it affects the material's surface area and, consequently, its performance in applications like catalysis.
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Formation
Transmission Electron Microscopy (TEM) offers higher resolution imaging to probe the internal structure, particle size distribution, and crystalline nature of the nanoparticles. TEM analysis is used to confirm the nanostructure of CuxMn3−xO4 spinels. mdpi.com In a detailed study of a related Cu-Mn-Cr oxide spinel, TEM images revealed an average nanoparticle diameter of 31 ± 3.6 nm. osti.gov High-resolution TEM (HRTEM) further allows for the visualization of lattice fringes. The measured interplanar spacing from HRTEM images, such as the 4.81 Å spacing corresponding to the {111} planes, can be directly correlated with XRD results, providing a comprehensive understanding of the material's crystallography at the nanoscale. osti.gov
Table 2: Morphological and Nanostructural Characteristics of Copper-Manganese Oxides
| Technique | Observation | Details | Reference |
|---|---|---|---|
| SEM | Particle Shape | Nearly spherical | researchgate.net |
| SEM | Effect of Temperature | Particle size increases with higher calcination temperature | researchgate.net |
| SEM | Structure | Can form foam-like, porous structures | mdpi.com |
| TEM | Particle Size | Average diameter of ~31 nm observed in related spinels | osti.gov |
| HRTEM | Crystallinity | Visualization of lattice fringes, e.g., {111} planes with 4.81 Å spacing | osti.gov |
Thermal Characterization for Phase Transitions and Stability
Differential Scanning Calorimetry (DSC) for Polymorphic Transformations and Energy Storage Properties
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate thermal events such as phase transitions, crystallization, and melting by measuring the difference in heat flow between a sample and a reference as a function of temperature. While specific DSC data for Cu1.5Mn1.5O4 is not extensively detailed in the available literature, the technique is widely applied to the broader Cu-Mn system to determine phase relations and transition temperatures. researchgate.net For example, in the metallic Cu-Mn alloy system, DSC has been used to accurately measure the temperature of the peritectoid reaction. researchgate.net For oxide materials and other related compounds, DSC is employed to identify polymorphic transformations, which are critical for applications involving thermal energy storage.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is essential for assessing the thermal stability and decomposition behavior of materials by monitoring their mass change as a function of temperature in a controlled atmosphere. TGA studies on copper-manganese spinels are crucial for applications that involve high temperatures, such as catalysis and chemical looping. researchgate.netdtu.dk The analysis can reveal the onset temperature of decomposition and quantify mass loss associated with the release of oxygen or other volatile components. For instance, TGA experiments on copper manganese spinel oxides designed for chemical looping applications are used to measure oxygen release and uptake during thermal cycling between different temperatures (e.g., 800°C and 950°C). researchgate.net In related copper-doped manganese oxides, TGA has identified distinct reduction steps, such as the conversion of Mn2O3 to Mn3O4 and subsequently to MnO, with the initial reduction temperature indicating the mobility of lattice oxygen. mdpi.com
Table 3: Summary of Thermal Analysis Applications for Copper-Manganese Systems
| Technique | Purpose | Typical Findings | Reference |
|---|---|---|---|
| DSC | Phase Transition Analysis | Determination of reaction temperatures (e.g., peritectoid reaction in Cu-Mn alloys) | researchgate.net |
| DSC | Energy Storage Evaluation | Identification of polymorphic transformations in related materials | |
| TGA | Thermal Stability | Determination of decomposition temperatures and stable operating ranges | dtu.dk |
| TGA | Redox Behavior | Measurement of oxygen release/uptake for chemical looping applications | researchgate.net |
| TGA | Decomposition Pathway | Identification of reduction steps (e.g., Mn2O3 → Mn3O4 → MnO) | mdpi.com |
Investigation of Intermolecular and Noncovalent Interactions
Theoretical and experimental studies on bimetallic complexes reveal that hydrogen bonds, such as O–H···O/N and C–H···X (where X is an electronegative atom), are fundamental in forming extended networks. rsc.orgrsc.org In coordination polymers containing copper and manganese, these bonds can link individual complex units, creating one-, two-, or three-dimensional structures. rsc.orgubc.ca
Furthermore, π-π stacking interactions between aromatic rings of organic ligands and C–H···π interactions contribute significantly to the crystal packing. rsc.org The stability and nature of these noncovalent interactions are typically investigated using single-crystal X-ray diffraction, which provides precise information on bond distances and angles, and are further supported by computational methods like Density Functional Theory (DFT). rsc.org The collective effect of these forces governs the formation of specific crystalline phases and can influence the electronic and magnetic properties of the material. rsc.org
Table 1: Common Noncovalent Interactions in Copper-Manganese Systems
| Interaction Type | Description | Significance |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Directs the assembly of supramolecular structures and stabilizes the crystal lattice. rsc.orgrsc.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of molecules and can affect electronic properties and charge transfer. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall stability of the crystal structure, especially in the absence of stronger interactions. rsc.org |
| Halogen Bonds | Noncovalent interaction between a halogen atom and a Lewis base. | Can play a significant role in directing the supramolecular assembly in complexes with halogenated ligands. rsc.org |
Surface Acidity and Reducibility Analysis (e.g., NH3-TPD, H2-TPR)
The catalytic activity of copper-manganese oxides is intrinsically linked to their surface acidity and redox properties. These characteristics are commonly evaluated using Temperature-Programmed Desorption of ammonia (B1221849) (NH3-TPD) and Temperature-Programmed Reduction with hydrogen (H2-TPR).
Ammonia Temperature-Programmed Desorption (NH3-TPD) is employed to quantify the number and strength of acid sites on the material's surface. The desorption profile of ammonia, a probe molecule, reveals distinct peaks at different temperatures. Typically, peaks at lower temperatures (e.g., < 200°C) correspond to the desorption of NH3 from weak Lewis acid sites, while peaks at intermediate (250-350°C) and higher temperatures (>400°C) are attributed to NH3 adsorbed on stronger Lewis acid sites (often associated with Cu²⁺ ions) and Brønsted acid sites, respectively. d-nb.infospringerprofessional.de The density and distribution of these acid sites are critical for catalytic reactions involving ammonia, such as the selective catalytic reduction (SCR) of nitrogen oxides. researchgate.netskku.edu
Table 2: Representative NH3-TPD Desorption Peaks for Copper-Exchanged Zeolites and Oxides
| Desorption Temperature Range | Assignment | Acid Site Type |
| < 200°C | Weakly adsorbed NH3 / Physisorbed NH3 | Weak Lewis acid sites |
| 250 - 350°C | NH3 adsorbed on copper sites | Strong Lewis acid sites ([Cu(I)(NH3)2]⁺) d-nb.infospringerprofessional.de |
| > 400°C | NH3 adsorbed on protonated sites | Brønsted acid sites (e.g., NH₄⁺) d-nb.info |
Hydrogen Temperature-Programmed Reduction (H2-TPR) provides insights into the reducibility of the metal oxides, a key factor in oxidation catalysis. microtrac.com The H2-TPR profile of a Cu-Mn oxide catalyst typically displays multiple reduction peaks, indicating the presence of different metal oxide species and varying strengths of metal-support interactions. acs.org The reduction of copper oxides generally occurs at lower temperatures than that of manganese oxides. researchgate.net For instance, a low-temperature peak (α) is often assigned to the reduction of highly dispersed CuO species. Subsequent peaks (β, γ) at higher temperatures are attributed to the reduction of larger CuO particles or copper species with strong interactions with the support, followed by the multi-step reduction of manganese oxides (e.g., MnO₂/Mn₂O₃ → Mn₃O₄ → MnO). researchgate.net The positions and areas of these peaks are indicative of the catalyst's redox potential and oxygen mobility. researchgate.net
Table 3: Typical H₂-TPR Reduction Peaks for Copper-Manganese Oxide Catalysts
| Peak Label | Temperature Range (°C) | Assigned Reduction Process |
| α | 150 - 250 | Reduction of highly dispersed CuO to Cu⁰ |
| β | 250 - 350 | Reduction of bulk-like CuO to Cu⁰ |
| γ | 350 - 500 | Reduction of MnO₂/Mn₂O₃ to Mn₃O₄ |
| δ | > 500 | Reduction of Mn₃O₄ to MnO |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a powerful technique used to investigate the redox behavior of copper-manganese systems. electrochemsci.org By scanning the potential applied to an electrode modified with the material, CV reveals the oxidation and reduction processes of the electroactive copper and manganese species. researchgate.netnih.gov
A typical cyclic voltammogram of a Cu-Mn material in an aqueous electrolyte displays characteristic anodic and cathodic peaks. During the cathodic (negative) scan, reduction peaks may appear, corresponding to processes such as the reduction of Cu(II) to Cu(I) or Cu(0), and the reduction of higher oxidation states of manganese (e.g., Mn(IV) or Mn(III)) to Mn(II). researchgate.netncert.nic.in
On the reverse anodic (positive) scan, oxidation peaks are observed. These peaks often correspond to the successive oxidation of Mn and Cu species. uchicago.edu For instance, an anodic peak at a lower potential might be attributed to the Mn(II)/Mn(III) or Mn(III)/Mn(IV) transition, while a peak at a higher potential could represent the Cu(I)/Cu(II) redox couple. mdpi.com The separation between anodic and cathodic peak potentials for a given redox couple provides information about the reversibility of the electron transfer process. helmholtz-berlin.de The shape and intensity of these peaks are dependent on factors such as the material's composition, morphology, and the electrolyte used. researchgate.netscispace.commdpi.com
Table 4: Summary of Redox Processes in Copper-Manganese Systems Observed by Cyclic Voltammetry
| Potential Region | Redox Couple | Process |
| Cathodic Scan | Cu(II) / Cu(I) / Cu(0) | Reduction of copper species |
| Cathodic Scan | Mn(IV) / Mn(III) / Mn(II) | Reduction of manganese species researchgate.net |
| Anodic Scan | Mn(II) / Mn(III) / Mn(IV) | Oxidation of manganese species researchgate.netncert.nic.in |
| Anodic Scan | Cu(0) / Cu(I) / Cu(II) | Oxidation of copper species ncert.nic.in |
Advanced Applications of Copper Manganese Compounds in Functional Materials
Catalysis and Photocatalysis
Copper-manganese (B8546573) oxides, especially those forming a spinel structure, are renowned for their catalytic prowess. The compound with a 3/2 copper-to-manganese ratio, often represented as Cu1.5Mn1.5O4, is a notable example, demonstrating enhanced activity in various redox reactions. acs.orgmdpi.com
Mechanisms of Photocatalytic Degradation (e.g., role of hydroxyl radicals and holes)
The photocatalytic activity of copper-manganese oxides is rooted in their semiconductor properties. When irradiated with light of sufficient energy, electrons in the valence band are excited to the conduction band, which generates electron-hole pairs. arabjchem.orgbohrium.com These charge carriers are the primary drivers of photocatalytic degradation.
The generated positive holes (h+) are powerful oxidizing agents themselves and can also react with water or hydroxide (B78521) ions on the catalyst's surface to produce highly reactive hydroxyl radicals (•OH). Concurrently, the electrons in the conduction band can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), which further contribute to the degradation of pollutants. acs.org
In mixed oxides like Cu1.5Mn1.5O4, the formation of an interfacial p–n–p heterojunction can occur, creating internal electric fields. This arrangement promotes the efficient separation of photogenerated electrons and holes, directing their migration and significantly suppressing their recombination. This sustained charge separation ensures the continuous generation of reactive oxygen species (ROS), which are essential for breaking down complex organic molecules. acs.org The process is further facilitated by the redox cycling between different oxidation states of copper and manganese (e.g., Cu²⁺ + Mn³⁺ ↔ Cu⁺ + Mn⁴⁺), which plays a key role in the catalytic cycle.
Efficacy in Environmental Remediation (e.g., dye degradation, NO removal)
The catalytic and photocatalytic capabilities of copper-manganese compounds are effectively harnessed for environmental remediation. They have proven highly efficient in degrading a variety of persistent organic pollutants and removing harmful inorganic gases.
For the degradation of aqueous pollutants, these materials have shown remarkable success. For instance, copper-manganese-based catalysts have been used to break down textile dyes such as Alizarin Red, Methylene Blue, and Orange II. arabjchem.orgelsevier.es In one study, Cu-doped manganese oxide nanomaterials achieved over 84% degradation of Alizarin Red dye under UV irradiation. Another report highlighted that copper-based coordination polymers could remove over 90% of Acid Orange 7 from aqueous solutions. arabjchem.org
In the realm of air pollution control, copper-manganese oxides are particularly effective in the selective catalytic reduction (SCR) of nitrogen oxides (NOx). Specifically, the Cu1.5Mn1.5O4 spinel catalyst has demonstrated the ability to achieve 100% NO conversion at a relatively low temperature of 200 °C, using carbon monoxide (CO) as the reducing agent. mdpi.com This makes it a promising material for simultaneously removing NOx and CO from industrial flue gas. acs.orgmdpi.com The catalysts are also effective for the combustion of diesel soot, with the Cu1.5Mn1.5O4 phase showing high intrinsic activity. rsc.org
Performance of Copper-Manganese Based Catalysts in Environmental Remediation
| Catalyst System | Pollutant | Application | Achieved Efficiency | Reference |
|---|---|---|---|---|
| Cu1.5Mn1.5O4 Spinel | NO, CO | Selective Catalytic Reduction (SCR) | 100% NO conversion at 200 °C | mdpi.com |
| Cu-doped MnOx | Alizarin Red Dye | Photocatalytic Degradation | >84% degradation | arabjchem.org |
| CuMn2O4 | Malachite Green | Photocatalytic Degradation | 92% degradation after 60 min | arabjchem.org |
| Cu1.5Mn1.5O4 | Diesel Soot | Catalytic Combustion | Combustion finish temp. of 360 °C | rsc.org |
| CuOx/Cu1.5Mn1.5O4 | Carbon Monoxide (CO) | Catalytic Oxidation | 100% conversion at 75 °C | mdpi.com |
Synergistic Effects in Mixed Metal Oxide Catalysts
The high catalytic activity of copper-manganese oxides is not merely a sum of their individual components but arises from a powerful synergistic effect. nih.gov This synergy stems from the intimate interaction between copper and manganese ions within the mixed oxide lattice, particularly in spinel structures like Cu1.5Mn1.5O4. acs.orgmdpi.commdpi.com
This interaction facilitates a redox cycle between Cu²⁺/Cu⁺ and Mn⁴⁺/Mn³⁺ ions. acs.org This electron transfer mechanism is crucial as it enhances the mobility of lattice oxygen and promotes the formation of oxygen vacancies, which are active sites for catalytic reactions. The presence of Cu-O-Mn linkages is considered the primary source of this enhanced activity, leading to superior performance in oxidation and reduction reactions compared to the single-oxide counterparts. acs.orgmdpi.com This cooperative effect is responsible for the high efficiency in applications like CO oxidation and the selective catalytic reduction of NOx. mdpi.commdpi.com
Recycling and Stability Studies in Catalytic Processes
For practical applications, the stability and reusability of a catalyst are paramount. Copper-manganese oxide catalysts have demonstrated good durability in various studies. For example, certain catalysts have shown high stability with no compromise in activity for over 200 minutes of continuous operation in CO oxidation. uantwerpen.be In other studies, catalysts have maintained their efficiency through multiple recycling tests. For instance, some photocatalysts exhibited excellent performance for up to four regeneration cycles in dye degradation processes.
While some deactivation can occur initially, many copper-manganese catalysts reach a stable level of activity that can be maintained for extended periods, such as 48 hours. uantwerpen.be This robustness, even in the presence of common inhibitors like water vapor, underscores their potential for long-term use in industrial and environmental applications. bohrium.com
Thermal Energy Storage and Thermoregulator Materials
Beyond catalysis, specific hybrid compounds based on copper and manganese are emerging as promising candidates for thermal energy storage, particularly as solid-solid phase change materials (ss-PCMs). These materials are being explored for applications like passive cooling of electronics, where managing heat is critical. elsevier.es
Polymorphic Transitions and Low Thermal Hysteresis in Hybrid Compounds
Layered hybrid organic-inorganic perovskites (LHOIPs) containing copper and manganese, such as bis(dodecylammonium) tetrachlorocuprate(II) and bis(dodecylammonium) tetrachloromanganate(II), are of particular interest. These materials undergo a structural phase change, or polymorphic transition, at a specific temperature, allowing them to absorb and store a significant amount of latent heat. elsevier.es
A key advantage of these hybrid compounds is their remarkably low thermal hysteresis, which is the difference between the temperature of the phase transition upon heating and cooling. Studies have reported hysteresis values as low as 1.3–2.5 K for these materials. elsevier.es This minimal temperature difference is highly desirable for thermoregulator applications as it allows for precise and efficient control of the operating temperature. Furthermore, these compounds exhibit good thermal stability over repeated cycling, showing no significant degradation in their structure or thermal properties after hundreds of cycles. elsevier.es
Thermal Properties of Hybrid Copper and Manganese-Based Phase Change Materials
| Compound | Transition Type | Total Enthalpy (ΔH) | Thermal Hysteresis | Reference |
|---|---|---|---|---|
| (C12H25NH3)2CuCl4 | Polymorphic (Solid-Solid) | 74.5 J/g | 1.3 - 2.5 K | elsevier.es |
| (C14H29NH3)2CuCl4 | Polymorphic (Solid-Solid) | 87.1 J/g | - | elsevier.es |
| (C16H33NH3)2CuCl4 | Polymorphic (Solid-Solid) | 98.1 J/g | - | elsevier.es |
| (C12H25NH3)2MnCl4 | Polymorphic (Solid-Solid) | - | 1.3 - 2.5 K | elsevier.es |
Cyclic Durability and Energy Storage Capacity Evaluation
Copper-manganese oxides have emerged as promising electrode materials for energy storage devices like supercapacitors and batteries due to their notable electrochemical properties. Research has focused on evaluating their long-term cyclic stability and energy storage capacity, often by incorporating them into composite structures to enhance performance.
Various studies have demonstrated the robust nature of these materials. For instance, a composite of spinel copper manganese oxide with multi-walled carbon nanotubes (CuMn₂O₄/MWCNTs) has shown excellent performance in aqueous electrolytes. In a 3 M LiOH electrolyte, this nanocomposite delivered a high specific capacitance of 1652.91 F g⁻¹ at a current density of 0.5 A g⁻¹. mdpi.com The material also exhibited remarkable cyclic durability, retaining 88% of its initial capacitance after 6000 charge-discharge cycles with a high coulombic efficiency of 99.6%. mdpi.com Similarly, hydrothermally synthesized pure phase CuMn₂O₄ nanostructures have demonstrated a maximum specific capacitance of 1187.50 Fg⁻¹ and maintained 91% of their capacitance over 10,000 cycles. researchgate.net
The integration of copper manganese oxide (CMO) with graphitic carbon nitride (gCN) sheets has also yielded materials with exceptional longevity. One such composite (gCN-CMO) provided a specific capacity of 250 mAh g⁻¹ and showcased an ultra-long cycling life, with 84% capacity retention after 100,000 cycles at a current density of 20 mA cm⁻². rsc.org Another variation, CuMnO₂-gCN, exhibited a specific capacitance of 817.85 F·g⁻¹ and retained 91% of its capacity after 1000 cycles. mdpi.com
In the context of aqueous batteries, copper-manganese systems show significant promise for large-scale energy storage. A Cu-Mn battery chemistry demonstrated exceptional stability with no significant capacity decay over 10,000 cycles. sciengine.com For aqueous zinc-ion batteries, a copper ion-intercalated manganese dioxide (Cu–MnO₂) cathode maintained a capacity of 280 mA h g⁻¹ after 400 cycles, with a low capacity decay rate of just 7%. rsc.org The substitution of copper ions in layered manganese oxides has been found to be conducive to structural stability by mitigating the Jahn-Teller distortion related to Mn³⁺ ions. researchgate.net
Table 1: Performance of Copper-Manganese Compounds in Energy Storage Applications
| Compound/Composite | Application | Specific Capacity/Capacitance | Cyclic Stability (Capacity Retention) | Coulombic Efficiency | Source(s) |
|---|---|---|---|---|---|
| CuMn₂O₄/MWCNTs | Supercapacitor | 1652.91 F g⁻¹ (at 0.5 A g⁻¹) | 88% after 6000 cycles | 99.6% | mdpi.com |
| CuMn₂O₄ | Supercapacitor | 1187.50 F g⁻¹ | 91% over 10,000 cycles | - | researchgate.net |
| gCN-CMO | Asymmetric Supercapacitor | 250 mAh g⁻¹ (at 1.5 A g⁻¹) | 84% after 100,000 cycles | 99% | rsc.org |
| CuMnO₂-gCN | Supercapacitor | 817.85 F g⁻¹ (at 0.025 A g⁻¹) | 91% after 1000 cycles | - | mdpi.com |
| Cu-Mn Battery | Aqueous Battery | - | Stable over 10,000 cycles | - | sciengine.com |
| Cu–MnO₂ | Aqueous Zn-ion Battery | 280 mA h g⁻¹ (after 400 cycles) | 93% after 400 cycles | - | rsc.org |
Corrosion Inhibition Applications
Manganese-based compounds, sometimes in conjunction with copper, are studied for their potential as corrosion inhibitors, particularly for protecting other metals like aluminum alloys. mdpi.com The mechanism of inhibition often involves the formation of a protective layer on the metal's surface.
Manganese compounds have shown effectiveness in inhibiting corrosion on aluminum alloys, especially in alkaline environments. mdpi.com The inhibitive action is attributed to the reduction of Mn(VII) in alkaline solutions, which leads to the formation of a non-soluble, protective layer of manganese dioxide (MnO₂) on the aluminum substrate. mdpi.com In one study, the inclusion of MnSO₄·H₂O in an inhibitive mixture for an aluminum alloy in an aqueous NaCl environment drastically reduced the corroded area from 5.7% (in the uninhibited solution) to just 0.08%. mdpi.com
The corrosion resistance of copper-manganese alloys themselves has also been a subject of study. The inherent resistance of copper alloys in environments like seawater is typically due to the formation of a stable, protective film, which is primarily composed of cuprous oxide (Cu₂O). nickelinstitute.org While specific studies focusing solely on "Copper-manganese (3/2)" as a corrosion inhibitor are limited, research on aluminum-manganese alloys has noted their corrosion inhibition properties. mdpi.com Furthermore, manganese carboxylates have been considered as components in corrosion-inhibiting coating compositions. google.com The synergy between different metals and inhibitors is crucial; for example, Schiff base copper complexes have demonstrated superior corrosion inhibition efficiency (approximately 94%) on steel compared to the uncomplexed ligand, attributed to the formation of a more robust protective film. bohrium.com
Table 2: Corrosion Inhibition Performance of Manganese-Containing Systems
| Inhibitor System | Protected Metal | Environment | Inhibition Efficiency / Performance | Proposed Mechanism | Source(s) |
|---|---|---|---|---|---|
| Na₂SiO₃/MnSO₄·H₂O | Aluminum Alloy | Aqueous NaCl | Corroded area reduced to 0.08% from 5.7% | Formation of a protective MnO₂ layer in alkaline media. | mdpi.com |
| Salicylaldehyde | Aluminum-Manganese Alloy | Aqueous KOH | Effective inhibition (best among tested aldehydes) | Adsorption via the aldehyde group on the metal surface. | mdpi.com |
Table 3: List of Compounds
| Compound Name | Formula |
|---|---|
| Copper Manganese Oxide | CuMn₂O₄ / CuMnO₂ |
| Multi-Walled Carbon Nanotubes | MWCNTs |
| Lithium Hydroxide | LiOH |
| Graphitic Carbon Nitride | gCN |
| Manganese Dioxide | MnO₂ |
| Manganese Sulfate Monohydrate | MnSO₄·H₂O |
| Sodium Chloride | NaCl |
| Cuprous Oxide | Cu₂O |
| Manganese Carboxylate | - |
| bis(dodecylammonium) tetrachlorocuprate(II) | (C₁₂H₂₅NH₃)₂CuCl₄ |
| bis(dodecylammonium) tetrachloromanganate(II) | (C₁₂H₂₅NH₃)₂MnCl₄ |
| Hydrochloric Acid | HCl |
| Sodium Silicate (B1173343) | Na₂SiO₃ |
Conclusion and Future Research Directions
Summary of Key Research Findings in Copper-Manganese (B8546573) Chemistry
Research into copper-manganese oxides has yielded significant insights into their synthesis, structure, and catalytic applications. A central theme in the findings is the synergistic effect between copper and manganese, which enhances catalytic activity beyond that of the individual metal oxides. tandfonline.com This synergy is often attributed to the facile redox cycle created between Cu²⁺/Cu⁺ and Mn⁴⁺/Mn³⁺, which promotes the mobility of oxygen species within the catalyst structure. tandfonline.commdpi.com
Different synthesis methods have been shown to profoundly influence the resulting material's properties. Techniques such as co-precipitation, sol-gel processes, and hydrothermal methods are commonly employed. smolecule.com The co-precipitation method, for instance, involves adjusting the pH of aqueous solutions of copper and manganese salts to precipitate the mixed hydroxide (B78521), which is then calcined to form the oxide. smolecule.com Recent studies have demonstrated that introducing ultrasonic irradiation during co-precipitation can improve the physicochemical properties of CuMnOx catalysts, leading to dispersed particles, increased amorphicity, enhanced surface area, and improved reducibility. bohrium.com This resulted in a catalyst capable of 100% carbon monoxide (CO) oxidation at ambient conditions. bohrium.com
The formation of specific crystalline phases, such as the spinel structure Cu₁.₅Mn₁.₅O₄ (which corresponds to a 1:1 ratio but is a key phase in related research), is crucial for catalytic performance. mdpi.comacs.org The presence of a disordered CuMn₂O₄ phase has been linked to superior naphthalene (B1677914) oxidation activity compared to more crystalline forms. cardiff.ac.uk The catalytic activity of copper-manganese oxides has been extensively demonstrated in several key reactions:
CO Oxidation: Copper-manganese oxides are highly effective for the low-temperature oxidation of carbon monoxide, a critical reaction for pollution control. tandfonline.combohrium.com The interaction between copper and manganese oxides can stabilize highly dispersed copper species, even single atoms, on the manganese oxide support, which enhances the mobility of oxygen species and boosts catalytic performance. bohrium.com
NO Reduction: These materials are also active in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with CO, presenting a potential alternative to more expensive noble metal catalysts. mdpi.comacs.org The formation of a Cu⁺–□–Mn⁽⁴⁻ˣ⁾⁺ active species is considered a key component in this process. acs.org
Organic Synthesis: In organic chemistry, copper-manganese compounds catalyze oxidation reactions, such as the conversion of alcohols to aldehydes or ketones. smolecule.com
The table below summarizes key findings from recent studies on the catalytic applications of copper-manganese oxides.
| Catalyst System | Synthesis Method | Target Reaction | Key Finding | Reference(s) |
| CuMnOx (Cu:Mn = 1:2) | Co-precipitation with ultrasonic irradiation | CO Oxidation | Achieved 100% CO conversion at ambient temperature due to improved surface area and reducibility. | bohrium.com |
| Cux–Mn (0 ≤ x ≤ 0.20) | Hydrothermal–citrate complex | CO Oxidation & NO Reduction by CO | Formation of a Cu₁.₅Mn₁.₅O₄ spinel phase enhanced CO oxidation; surface-dispersed species were key for NO reduction. | acs.org |
| CuxMn₃₋xO₄ | Citrate-based modified Pechini method | NO Reduction by CO | Strong interaction between copper and manganese promoted the formation of high-valence Mn⁴⁺ ions, boosting catalytic activity. | mdpi.com |
| Cu₁/MnO₂ | Redox-driven hydrolysis | CO Oxidation | The interaction between single-atom copper and the MnO₂ support stabilized the copper atoms and increased active oxygen species. | bohrium.com |
| Copper Manganese Oxide | Mechanochemical & Precipitation | Naphthalene & CO Oxidation | A disordered CuMn₂O₄ phase showed higher activity for naphthalene oxidation. Carbonate precursors yielded the most active catalysts for CO oxidation. | cardiff.ac.uk |
Identification of Remaining Challenges and Unexplored Avenues
Despite significant progress, several challenges remain in the research and application of copper-manganese catalysts. A primary concern is the durability and stability of these catalysts, especially under harsh industrial flue gas conditions which may contain sulfur dioxide (SO₂) and water vapor that can poison the catalyst. tandfonline.commdpi.com The thermal stability of these catalysts is also a critical issue; catalytic activity can be lost at higher calcination temperatures (above 500°C) due to changes in the crystalline structure, although this can sometimes be reversed. cardiff.ac.ukmdpi.com
Further challenges include:
Synthesis Control: Precisely controlling the phase composition, crystallinity, and surface properties of the catalyst during synthesis remains difficult. mdpi.com The choice of precursors (e.g., nitrates, carbonates, acetates) and washing procedures can significantly impact the final material's activity and purity. cardiff.ac.uk For example, while washing with water is effective at removing impurities like sodium, it can also leach manganese, adversely affecting performance. cardiff.ac.uk
Mechanism Understanding: While the synergistic effect between copper and manganese is widely acknowledged, a detailed, universally accepted mechanism for various catalytic reactions is still under investigation. The exact nature of the active sites and the reaction pathways for complex reactions like the selective catalytic reduction of NOx need further elucidation. tandfonline.comacs.org
Unexplored Stoichiometries: Much of the research has focused on specific copper-to-manganese ratios, such as those that readily form spinel structures (e.g., Cu₁.₅Mn₁.₅O₄). The systematic exploration of a wider range of stoichiometries, including the specific 3:2 ratio, could reveal materials with novel or superior properties.
Prospective Research Directions and Potential Impact
The future of copper-manganese chemistry is aimed at overcoming the current challenges and expanding the scope of its applications. Key prospective research directions include:
Advanced Synthesis Strategies: There is a significant opportunity in exploring novel synthesis techniques to gain finer control over the catalyst's structure. This includes methods like mechanochemistry and the use of ultrasonic irradiation, which have already shown promise in creating more active and stable materials. bohrium.comcardiff.ac.uk Further development of methods that stabilize highly dispersed or single-atom copper on manganese oxide supports could lead to catalysts with maximum atomic efficiency and enhanced activity. bohrium.com
Doping and Composite Materials: A promising avenue is the development of (multi)-doped copper-manganese oxide catalysts. mdpi.com Introducing other elements could enhance thermal stability, increase resistance to poisons like SO₂, and improve catalytic efficiency and selectivity. This approach is critical for developing bifunctional catalysts capable of simultaneously removing multiple pollutants, such as NOx and CO, from industrial emissions. tandfonline.com
In-depth Mechanistic Studies: The application of advanced in-situ and operando characterization techniques (e.g., DRIFTS, XPS, HRTEM) under real reaction conditions will be crucial. acs.orgbohrium.com These studies can provide a deeper understanding of the dynamic changes in the catalyst's structure and the nature of active sites, guiding the rational design of more efficient catalysts.
Expanding Applications: While catalysis for pollution control is a major driver, the unique electronic and redox properties of copper-manganese compounds suggest potential in other fields. smolecule.com These include electronics for devices like batteries and supercapacitors, environmental remediation for degrading water pollutants, and as antimicrobial agents in coatings and medical devices. smolecule.com
The potential impact of advancing research in this area is substantial. Developing cost-effective, highly efficient, and durable copper-manganese catalysts can offer sustainable solutions for environmental protection by reducing harmful industrial and automotive emissions. mdpi.comrug.nl Furthermore, harnessing their catalytic potential in green chemistry could lead to more efficient and environmentally friendly processes for producing valuable chemicals. smolecule.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the Cu/Mn ratio and phase composition in Cu-Mn (3/2) oxides?
- Methodology : Use X-ray diffraction (XRD) with Rietveld refinement to identify phases (e.g., CuO, spinel structures) and quantify their relative abundances. Pair this with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For example, Rietveld refinement of oxidized Cu-Mn foam revealed a 67:33 Cu/Mn molar ratio and a spinel phase (Cu₁.₅Mn₁.₅O₄) coexisting with CuO .
- Data Interpretation : Compare unit cell parameters to reference phase diagrams (e.g., Driessens et al. [15]) to validate stoichiometry .
Q. How can researchers optimize the synthesis of Cu-Mn (3/2) catalysts for oxidation reactions?
- Synthesis Techniques : Solid-phase reaction methods or co-precipitation (e.g., using alkaline silicate solutions to create porous structures) yield high-surface-area catalysts. For phenol oxidation, catalysts prepared via solid-phase methods showed enhanced activity due to Mn³⁺/Mn⁴⁺ redox cycles .
- Characterization : Use BET surface area analysis and temperature-programmed reduction (TPR) to correlate porosity/reducibility with catalytic performance .
Advanced Research Questions
Q. How do contradictory phase composition findings (e.g., spinel vs. Mn-rich oxides) in Cu-Mn systems arise, and how can they be resolved?
- Analysis of Contradictions : Discrepancies may stem from synthesis conditions (e.g., oxidation temperature, precursor ratios). For instance, Szabo et al. reported Mn-rich oxides, while Driessens et al. identified spinel phases under similar Cu/Mn ratios .
- Resolution Strategy : Conduct in situ XRD during thermal treatment to monitor phase evolution dynamically. Compare results with thermodynamic models (e.g., CALPHAD) to identify metastable intermediates .
Q. What advanced characterization techniques are critical for probing dynamic behavior in Cu-Mn (3/2) catalysts under reactive conditions?
- In Situ Methods : Use X-ray absorption spectroscopy (XAS) to track Cu/Mn oxidation states during catalysis. Pair with operando Raman spectroscopy to detect surface intermediates (e.g., peroxide species during VOC oxidation) .
- Data Integration : Combine spectroscopic data with microkinetic modeling to elucidate active sites and rate-determining steps .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in Cu-Mn (3/2) catalyst synthesis?
- Protocol Standardization : Document precursor purity, calcination ramp rates, and gas atmospheres. For example, annealing Cu-Mn alloys below 600°C improves workability but may alter oxide phase distribution .
- Validation : Cross-check results with multiple characterization tools (e.g., XRD, TEM, EDS) and replicate experiments across independent labs .
Q. What statistical approaches are suitable for analyzing conflicting catalytic activity data in Cu-Mn systems?
- Data Analysis : Apply multivariate regression to isolate variables (e.g., Cu/Mn ratio, calcination time). For example, a 3:2 Cu/Mn ratio in spinel catalysts maximizes CO oxidation turnover frequency due to optimal oxygen vacancy density .
- Contradiction Management : Use error propagation analysis and Bayesian inference to quantify uncertainty in phase quantification or activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
